N-[(2-chlorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-[(2-chlorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyridazine core, which is known for its diverse biological activities. The compound’s structure includes a chlorophenyl group, a pyridinyl group, and a sulfanylacetamide moiety, making it a molecule of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6OS/c20-14-6-2-1-5-13(14)11-22-18(27)12-28-19-24-23-17-9-8-16(25-26(17)19)15-7-3-4-10-21-15/h1-10H,11-12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKGDQSKIUQKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions. The resulting triazolopyridazine intermediate is then subjected to further functionalization to introduce the chlorophenyl and sulfanylacetamide groups. Common reagents used in these reactions include chlorinating agents, thiolating agents, and amide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazolopyridazine core is known to interact with nucleic acids and proteins, potentially disrupting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]quinoxalines: Investigated for their DNA intercalation activities and potential as anticancer agents.
Uniqueness
N-[(2-chlorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[(2-chlorophenyl)methyl]-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A chlorophenyl group.
- A pyridinyl moiety.
- A triazolopyridazinyl group.
These structural elements contribute to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound is believed to modulate signaling pathways involved in cancer cell proliferation and apoptosis. For instance, studies indicate that it may inhibit key kinases such as c-Met and Pim-1, which are implicated in cancer progression and therapy resistance .
Anticancer Properties
Research has demonstrated the compound's significant antiproliferative effects against various cancer cell lines. For example:
- In vitro studies showed that derivatives of this compound exhibited cytotoxic effects on 60 cancer cell lines, with notable mean GI% values indicating strong antiproliferative activity .
- Compound 4g (a derivative) displayed an IC50 of 0.163 μM against c-Met and 0.283 μM against Pim-1, showcasing its potential as a dual inhibitor for these kinases .
Mechanistic Insights
Further investigation into the mechanism revealed:
- Induction of apoptosis in MCF-7 breast cancer cells with a 29.61-fold increase compared to control.
- Arrest of the cell cycle at the S phase, suggesting interference with DNA synthesis .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound 4g | Triazolo[4,3-b]pyridazine derivative | Strong antiproliferative effects; dual inhibition of c-Met and Pim-1 |
| Compound 4a | Similar structure | Moderate cytotoxicity; lower efficacy compared to 4g |
The unique combination of functional groups in this compound distinguishes it from other triazolopyridazine derivatives, enhancing its therapeutic potential.
Broader Pharmacological Implications
Beyond anticancer activity, triazolopyridazine derivatives have been explored for various pharmacological activities including:
- Antimicrobial : Demonstrated activity against a range of bacteria and fungi .
- Anticonvulsant : Potential use in treating epilepsy .
These properties suggest that compounds similar to this compound could be valuable across multiple therapeutic areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
